(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16358051
InChI: InChI=1S/C33H27N3OS2/c1-23(25-11-5-2-6-12-25)35-32(37)31(39-33(35)38)21-24-17-19-28(20-18-24)36-30(27-15-9-4-10-16-27)22-29(34-36)26-13-7-3-8-14-26/h2-21,23,30H,22H2,1H3/b31-21+
SMILES:
Molecular Formula: C33H27N3OS2
Molecular Weight: 545.7 g/mol

(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16358051

Molecular Formula: C33H27N3OS2

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C33H27N3OS2
Molecular Weight 545.7 g/mol
IUPAC Name (5E)-5-[[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C33H27N3OS2/c1-23(25-11-5-2-6-12-25)35-32(37)31(39-33(35)38)21-24-17-19-28(20-18-24)36-30(27-15-9-4-10-16-27)22-29(34-36)26-13-7-3-8-14-26/h2-21,23,30H,22H2,1H3/b31-21+
Standard InChI Key CDLYUXVWHJZPSL-NJZRLIGZSA-N
Isomeric SMILES CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S
Canonical SMILES CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)SC2=S

Introduction

Chemical Structure and Molecular Properties

Core Framework and Substituent Analysis

The compound’s IUPAC name, (5E)-5-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, delineates its intricate architecture:

  • Thiazolidin-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a thiocarbonyl group at C2.

  • C5 substituent: A benzylidene group linked to a 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl moiety, introducing steric bulk and π-conjugation.

  • N3 substituent: A 1-phenylethyl group, enhancing lipophilicity and potential receptor interactions.

The E-configuration at the C5 exocyclic double bond is critical for maintaining planarity and electronic communication between the thiazolidinone core and the arylidene fragment .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular formulaC₃₃H₂₇N₃OS₂
Molecular weight545.7 g/mol
SMILESCC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N4C(CC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)/SC2=S
Topological polar surface area103 Ų

Synthetic Pathways and Optimization Strategies

General Synthesis of 5-Ene-4-Thiazolidinones

The synthesis of 5-ene-4-thiazolidinones typically involves cyclocondensation reactions between thioureas/thiocarbamates and α,β-unsaturated carbonyl compounds . For this specific derivative, a multi-step approach is hypothesized:

  • Formation of the pyrazoline intermediate: 1,3-Dipolar cycloaddition of chalcone derivatives with hydrazines yields 4,5-dihydro-1H-pyrazoles.

  • Benzylidene-thiazolidinone conjugation: Knoevenagel condensation between 4-thiazolidinone precursors and 4-(pyrazol-1-yl)benzaldehyde derivatives under acidic or basic conditions .

  • N3 alkylation: Introduction of the 1-phenylethyl group via nucleophilic substitution or Michael addition.

Key challenges include controlling stereoselectivity at the exocyclic double bond and minimizing side reactions during pyrazole ring formation.

CompoundActivity (IC₅₀/MIC)Target
5-Benzylidenerhodanine8.2 µM (EGFR)Tyrosine kinase inhibition
3-Carboxy-5-arylidenes12 µg/mL (S. aureus)Cell wall synthesis
Hybrid pyrazole-thiazolidinones5.4 µM (COX-2)Cyclooxygenase inhibition

Challenges and Future Directions

PAINS Considerations and Selectivity

The 5-arylidene-thiazolidinone scaffold is often flagged as a pan-assay interference compound (PAINS) due to electrophilic reactivity at the exocyclic double bond . Mitigation strategies include:

  • Steric shielding: Introducing bulky substituents (e.g., tert-butyl groups) to reduce non-specific thiol adduct formation .

  • Prodrug approaches: Masking reactive sites with enzymatically cleavable groups (e.g., esters) .

Computational and Experimental Priorities

  • Molecular docking: Screening against kinase and antimicrobial targets to prioritize in vitro assays.

  • ADMET profiling: Assessing metabolic stability and toxicity in hepatocyte models.

  • Hybridization: Combining the thiazolidinone core with pharmacophores targeting DNA topoisomerases or tubulin.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator